molecular formula C10H12N4S B2533960 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine CAS No. 2034606-84-1

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine

Cat. No.: B2533960
CAS No.: 2034606-84-1
M. Wt: 220.29
InChI Key: KNHAJFDQMPATDI-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a thiomorpholine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine are not fully understood yet. It has been found that pyrazolopyrimidines, the family to which this compound belongs, can interact with various biomolecules. For instance, one isomer of pyrazolopyrimidines is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Cellular Effects

Some derivatives of pyrazolopyrimidines have shown cytotoxic activities against certain cell lines

Molecular Mechanism

It has been suggested that pyrazolopyrimidines can act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain

Temporal Effects in Laboratory Settings

It has been noted that pyrazolopyrimidines have tunable photophysical properties , suggesting that the effects of this compound may change over time under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with thiomorpholine in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other pyrazolo-based compounds.

Properties

IUPAC Name

4-pyrazolo[1,5-a]pyrazin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-12-14-4-3-11-10(9(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHAJFDQMPATDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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